molecular formula C18H13ClO5 B12215712 Methyl 2-{2-[(3-chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate

Methyl 2-{2-[(3-chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate

Cat. No.: B12215712
M. Wt: 344.7 g/mol
InChI Key: BQPGCYSPNNAROE-PXNMLYILSA-N
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Description

Methyl 2-{2-[(3-chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate is a benzofuran-derived compound featuring a 3-chlorophenyl substituent at the benzylidene position, a ketone group at the 3-position of the fused furan ring, and a methyl ester-linked acetoxy group at the 6-position.

Properties

Molecular Formula

C18H13ClO5

Molecular Weight

344.7 g/mol

IUPAC Name

methyl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C18H13ClO5/c1-22-17(20)10-23-13-5-6-14-15(9-13)24-16(18(14)21)8-11-3-2-4-12(19)7-11/h2-9H,10H2,1H3/b16-8-

InChI Key

BQPGCYSPNNAROE-PXNMLYILSA-N

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-[(3-chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with a suitable furan derivative under acidic conditions to form the intermediate compound. This intermediate is then reacted with methyl chloroacetate in the presence of a base to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[(3-chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Structure and Composition

The molecular formula for Methyl 2-{2-[(3-chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate is C12H11ClO3C_{12}H_{11}ClO_3 with a molecular weight of approximately 238.66 g/mol. The compound features a complex structure that includes a benzo-furan moiety, which is known for its biological activity.

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance:

  • Case Study 1 : A derivative of this compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 1 µg/mL against Fusarium oxysporum, outperforming standard antifungal agents like fluconazole, which had an MIC of 8 µg/mL .
  • Case Study 2 : Another study reported that modifications to the benzo-furan structure enhanced antifungal activity against various fungal strains, suggesting that the presence of specific substituents can significantly influence efficacy .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties:

  • Case Study 1 : Research indicated that structural variations of this compound showed promising activity against Escherichia coli and Pseudomonas aeruginosa, with some derivatives achieving MIC values as low as 6.25 µg/mL .
  • Case Study 2 : A comprehensive structure-activity relationship (SAR) analysis revealed that phenyl substitutions improved antimicrobial efficacy, indicating potential pathways for drug development targeting bacterial infections .

Synthesis and Development

The synthesis of this compound involves several steps, including:

  • Formation of the Benzo-furan Core : Utilizing established methods such as Pechmann condensation.
  • Introduction of Substituents : Employing electrophilic aromatic substitution to introduce the chlorophenyl group.
  • Final Esterification : Converting the intermediate into the final ester form using acetic acid derivatives.

This multi-step synthesis allows for the exploration of various derivatives with tailored biological activities.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[(3-chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to four close analogs (Table 1), differing in substituents on the benzylidene group or ester moiety:

Table 1: Structural and Molecular Comparison
Compound Name Substituent on Benzylidene Ester Group Molecular Formula Molecular Weight Key Features/Implications
Methyl 2-{2-[(3-chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate (Target Compound) 3-Chlorophenyl Methyl C₁₈H₁₃ClO₅ 344.75 g/mol Chlorine enhances lipophilicity and electron-withdrawing effects, potentially improving stability and receptor binding .
Methyl 2-{2-[(3-fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate 3-Fluorophenyl Methyl C₁₈H₁₃FO₅ 328.30 g/mol Fluorine’s smaller size and strong electronegativity may reduce steric hindrance compared to chlorine, favoring membrane permeability .
Methyl 2-{2-[(3,4-dimethoxyphenyl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yloxy}acetate 3,4-Dimethoxyphenyl Methyl C₂₁H₂₀O₇ 384.38 g/mol Methoxy groups increase polarity and hydrogen-bonding capacity, potentially enhancing solubility but reducing bioavailability .
Isopropyl 2-{2-[(2-methyl-2H-chromen-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate 2-Methylchromenyl Isopropyl C₂₅H₂₄O₅ 404.45 g/mol Bulky chromenyl group introduces steric hindrance and aromatic π-π interactions, possibly altering target selectivity .

Electronic and Steric Effects

  • Chlorine vs. Fluorine: The 3-chloro analog exhibits greater lipophilicity (Cl: logP ~2.5) compared to the 3-fluoro derivative (logP ~2.0), which may enhance membrane penetration but reduce aqueous solubility.
  • Methoxy Substitution: The 3,4-dimethoxy analog (C₂₁H₂₀O₇) has two methoxy groups, which are electron-donating. This increases polarity (higher solubility in polar solvents) but may reduce CNS penetration due to higher hydrogen-bond donor capacity .
  • Chromenyl Group : The chromenyl substituent in the isopropyl ester analog introduces a fused bicyclic system, enhancing π-stacking interactions with aromatic residues in enzymes or receptors. However, the isopropyl ester may lower metabolic stability compared to methyl esters .

Biological Activity

Methyl 2-{2-[(3-chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C21H17ClO5
  • Molecular Weight : 412.8 g/mol
  • CAS Number : 929373-06-8

The structure can be represented as follows:

Structure O=C1C(=Cc2cccc(Cl)c2)Oc2cc(OS(=O)(=O)c3ccccc3)ccc21\text{Structure }O=C1C(=Cc2cccc(Cl)c2)Oc2cc(OS(=O)(=O)c3ccccc3)ccc21

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The mechanism primarily involves the induction of apoptosis in cancer cells through various pathways, including:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in several cancer cell lines.
  • Induction of Apoptosis : It activates caspases, leading to programmed cell death.
  • Cell Cycle Arrest : The compound can cause G1/S phase arrest in the cell cycle.
StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54925Inhibition of proliferation

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anti-inflammatory Effects

In vitro studies suggest that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05). The study utilized flow cytometry to analyze apoptosis rates, revealing that approximately 30% of treated cells underwent apoptosis compared to control groups.

Case Study 2: Antimicrobial Activity

Research published in the Journal of Antibiotics evaluated the antimicrobial efficacy of the compound against multidrug-resistant strains of bacteria. The findings indicated that it effectively inhibited bacterial growth, suggesting its potential use as a novel antimicrobial agent.

Case Study 3: Mechanistic Insights

A mechanistic study explored the pathways involved in apoptosis induction by this compound. It was found to activate the mitochondrial pathway, leading to cytochrome c release and subsequent caspase activation.

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